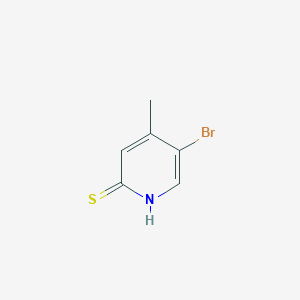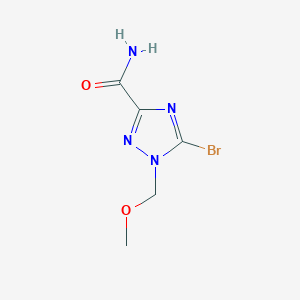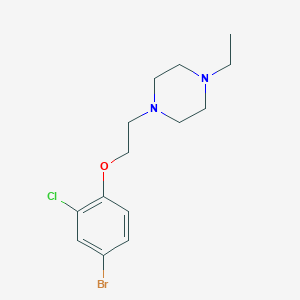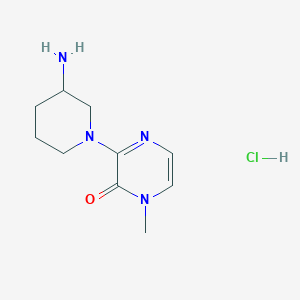
5-Bromo-4-methylpyridine-2-thiol
Descripción general
Descripción
“5-Bromo-4-methylpyridine-2-thiol” is a chemical compound with the molecular weight of 204.09 . It is used as a pharmaceutical intermediate and serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methylpyridine-2-thiol” is represented by the InChI code1S/C6H6BrNS/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) .
Aplicaciones Científicas De Investigación
Efficient Synthesis and Biological Activities
A study by Ahmad et al. (2017) demonstrates the use of a palladium-catalyzed Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a closely related compound. This process yields compounds with potential as chiral dopants for liquid crystals and shows significant biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating their potential in medical and biochemical applications Ahmad et al., 2017.
Physicochemical Properties and Antibacterial Activity
Research into the alkylation of triazole-thiol derivatives, which share structural similarities with 5-Bromo-4-methylpyridine-2-thiol, has led to the synthesis of compounds with high yields and promising antibacterial properties. These compounds show comparable or superior activity to kanamycin against a range of microorganisms, suggesting their potential in developing new antibacterial agents [Source not specified].
Fluorescent Probes for Biological Applications
Chao et al. (2019) developed a fluorescent probe based on the pyrene ring for detecting cysteine (Cys), demonstrating the utility of bromopyridine derivatives in creating sensitive and selective sensors for biological molecules. This application is crucial for biological and medical research, especially in studying cellular processes and disease diagnostics Chao et al., 2019.
(Bio)degradable Polymeric Materials
Tsarevsky and Matyjaszewski (2005) explored combining atom transfer radical polymerization and disulfide/thiol redox chemistry to create well-defined degradable polymeric materials. This innovative approach leverages the unique reactivity of thiol groups for designing polymers with potential applications in environmental sustainability and medical devices Tsarevsky and Matyjaszewski, 2005.
Corrosion Inhibition
A comparative study of pyrazine derivatives, including those with thiol groups, utilized density functional theory and molecular dynamics simulation to assess their potential as corrosion inhibitors. This research highlights the significance of sulfur-containing organic compounds in protecting metal surfaces, crucial for industrial applications Saha et al., 2016.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The targets in this case are the carbon atoms that are to be coupled .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-4-methylpyridine-2-thiol may act as a boron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various organic compounds . The products of this reaction can be involved in numerous biochemical pathways, depending on their specific structures and functions.
Pharmacokinetics
The molecular weight of the compound is 20409 , which could influence its pharmacokinetic properties. Compounds with lower molecular weights are generally more likely to be absorbed and distributed throughout the body.
Result of Action
As a potential reagent in the suzuki–miyaura cross-coupling reaction , it can contribute to the formation of new carbon–carbon bonds . This can result in the synthesis of new organic compounds, which can have various effects at the molecular and cellular levels depending on their specific structures and functions.
Action Environment
The action, efficacy, and stability of 5-Bromo-4-methylpyridine-2-thiol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and pH, can also affect the reaction’s progress and the yield of the product . Furthermore, the compound’s stability could be affected by factors such as light, heat, and moisture.
Propiedades
IUPAC Name |
5-bromo-4-methyl-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCYXAWMSNCDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyridine-2-thiol | |
CAS RN |
1403579-62-3 | |
| Record name | 5-bromo-4-methylpyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)
![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)



![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)



![tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B1529122.png)
![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)
![2-Oxaspiro[3.5]nonane-6,8-dione](/img/structure/B1529125.png)

